2-(2-Chloro-5-methylphenoxy)propanohydrazide
Description
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-3-4-8(11)9(5-6)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSYSNACBDIEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390896 | |
| Record name | 2-(2-chloro-5-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588680-01-7 | |
| Record name | 2-(2-chloro-5-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Dehydrohalogenation of Dihydropyridone
- The process begins with halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone using halogenating agents such as chlorine, bromine, sulphuryl chloride, or sulphuryl bromide. This step adds halogen atoms across the double bond of the pyridone ring, forming a dihalo compound (formula I).
- Subsequently, dehydrohalogenation is performed by heating the dihalo compound at 100° to 170° C, optionally in high boiling solvents like toluene, xylene, or halogenated aromatics such as 1,2,4-trichlorobenzene. This yields 2-hydroxy-5-methyl-6-pyridine or its tautomer 5-methyl-2(1H)-pyridone (formula II).
- Chlorination of this intermediate with chlorinating agents such as phosphorus oxychloride or phosgene in stoichiometric excess (up to 70 mole %, preferably ~50%) at elevated temperatures (80° to 130° C, ideally ~120° C) produces 2-chloro-5-methylpyridine (formula III).
One-Step Chlorination of Dihalo Compound
- An improved method involves direct chlorination of the dihalo compound (2-oxo-5-methyl-5,6-dichloropiperidine) in a single step by contacting it with phosphorus oxychloride in a high boiling solvent like 1,2,4-trichlorobenzene.
- The reaction is conducted by slowly adding the chlorinating agent to the dihalo compound solution at about 120° C over 1 to 2 hours, followed by maintaining the temperature for an additional 5 to 6 hours to ensure completion.
- The resultant 2-chloro-5-methylpyridine solution can be used directly for further chlorination or isolation.
Experimental Data and Conditions Summary
| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Halogenation of dihydropyridone | Chlorine gas, sulphuryl chloride, or bromine | 50 - 60 | Not specified | 1,2,4-Trichlorobenzene preferred | Forms dihalo compound (I) |
| Dehydrohalogenation | Heating | 100 - 170 | Not specified | Aromatic hydrocarbons (toluene, xylene) | Yields pyridine (II) |
| Chlorination to 2-chloro-5-methylpyridine | Phosphorus oxychloride (POCl3) excess (~50%) | 80 - 130 (120 ideal) | 1-2 h addition + 5-6 h hold | 1,2,4-Trichlorobenzene preferred | One-step chlorination of dihalo compound |
| Chlorination addition (to form chloromethylpyridine) | Chlorine gas, DMF solvent | -5 to 25 | ~1 h post chlorine addition | DMF | Controlled chlorine dosing |
| Cyclization reaction | Phosphorus oxychloride or equivalents, organic base | Not specified | Until <0.5% intermediate | Toluene, chlorobenzene, dichloroethane | Followed by quenching and purification |
Analytical and Process Notes
- The halogenation and chlorination steps require precise temperature control to avoid side reactions and ensure high yield.
- Use of high boiling solvents like 1,2,4-trichlorobenzene facilitates elevated temperature reactions and improves product solubility.
- Vacuum stripping and distillation are employed to purify intermediates and final products, with analytical verification by gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC/MS).
- The chlorination of the pyridine ring and side chains can be performed sequentially or in a combined process depending on the targeted substitution pattern and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylphenoxy)propanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2-Chloro-5-methylphenoxy)propanohydrazide serves as:
- A building block for synthesizing more complex organic molecules.
- An intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various microbial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being explored for its therapeutic potential, particularly:
- As a lead compound in drug development targeting specific enzymes or receptors involved in disease pathways.
- For its role in developing treatments for conditions such as diabetes and obesity, where it may act as a protein kinase inhibitor .
Case Studies
- Anticancer Activity Study : A study published in Cancer Research investigated the effects of various hydrazides on cancer cell lines. Results indicated that this compound significantly inhibited cell growth at micromolar concentrations .
- Antimicrobial Efficacy Testing : Research conducted at a university laboratory demonstrated that derivatives of this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
- Enzyme Inhibition Assays : In vitro assays have shown that this compound can effectively inhibit certain enzymes associated with metabolic disorders, suggesting its potential utility in treating conditions like diabetes .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogenation Variants
2-(4-Chloro-2-methylphenoxy)propanohydrazide (CAS: 36304-48-0)
- Structural Difference: Chlorine and methyl substituents are positioned at 4- and 2- on the phenoxy ring, respectively.
- Impact : Altered electronic distribution may affect binding to biological targets. For example, increased steric hindrance at the 4-position could reduce interactions with enzymes like cytochrome P450 isoforms (e.g., CYP3A4) compared to the 2-chloro-5-methyl analog .
2-(4-Chloro-3-methylphenoxy)propanohydrazide (CAS: 125096-54-0)
- Structural Difference : Chlorine at 4-position and methyl at 3-position.
- Impact : This substitution pattern may enhance metabolic stability due to reduced susceptibility to oxidative dehalogenation, a common pathway for chlorinated aromatics .
2-(2,4,5-Trichlorophenoxy)propanohydrazide
- Structural Difference : Additional chlorine substituents at 2-, 4-, and 5-positions.
- Derivatives of this compound have been used to synthesize thioxoimidazolidinones with anticancer activity .
Table 1: Comparison of Halogenated Phenoxypropanohydrazides
Schiff Base Derivatives and Carbazole Analogs
(EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazide (Compound 1e)
- Structural Difference : Incorporates a carbazole moiety and a benzylidene Schiff base.
- Impact : Exhibits high CNS and blood-brain barrier permeability, making it a candidate for neurodegenerative disorders. However, it shows hepatotoxicity and mutagenicity in AMES assays .
N00-[(E)-2-Chlorobenzylidene]-2-(6-methoxy-naphthalen-2-yl)propanohydrazide
- Structural Difference: Naphthalene ring replaces phenoxy group.
Table 2: Pharmacokinetic and Toxicity Profiles of Schiff Base Derivatives
| Compound | CNS Permeability | BBB Permeability | Hepatotoxicity | Mutagenicity | Reference |
|---|---|---|---|---|---|
| 1e | High | High | Yes | Yes | |
| Target Compound | Not reported | Not reported | Unknown | Unknown | — |
Functional Group Modifications
2-(2-Isopropyl-5-methylphenoxy)-N′-[(E)-phenylmethylene]acetohydrazide
- Structural Difference : Acetohydrazide chain and isopropyl substituent.
Propanoyl Chloride Derivatives (e.g., 2-(2-Chloro-5-methylphenoxy)propanoyl chloride)
Key Research Findings and Trends
Bioactivity : Schiff base derivatives often exhibit superior target affinity but higher toxicity compared to simple hydrazides .
Synthetic Accessibility : The target compound’s synthesis is likely simpler than carbazole or naphthalene-containing analogs, which require multi-step green chemistry approaches .
Crystallography : Hydrazides with similar structures form hydrogen-bonded networks (e.g., N–H···O interactions), influencing solubility and stability .
Biological Activity
2-(2-Chloro-5-methylphenoxy)propanohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chloro-substituted phenyl group linked to a hydrazide moiety, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research published in ACS Omega demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The study utilized MTT assays to evaluate cell viability, revealing that certain modifications to the hydrazide structure enhanced anticancer activity significantly .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| This compound | HeLa (Cervical) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this compound. Studies indicate that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The hydrazide functional group is known to participate in hydrogen bonding and can influence enzyme activity and receptor binding.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Signal Transduction : It could modulate signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
- Anticancer Study : A study conducted on MCF-7 cells indicated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of E. coli at concentrations as low as 20 µg/mL. The study concluded that the compound's mechanism involved interference with bacterial protein synthesis.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Chloro-5-methylphenoxy)propanohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a phenoxypropanoic acid derivative with hydrazine. A two-step method is recommended:
- Step 1 : React 2-(2-chloro-5-methylphenoxy)propanoic acid with thionyl chloride to form the corresponding acyl chloride.
- Step 2 : Treat the acyl chloride with anhydrous hydrazine in a polar aprotic solvent (e.g., tetrahydrofuran) under nitrogen atmosphere at 0–5°C to minimize side reactions.
Optimization includes controlling stoichiometry (1:1.2 molar ratio of acyl chloride to hydrazine), maintaining low temperatures to prevent hydrolysis, and using molecular sieves to absorb moisture. Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy : Use - and -NMR in DMSO-d to identify the hydrazide NH protons (δ 9.2–9.8 ppm) and the phenoxy aromatic protons (δ 6.8–7.5 ppm). The methyl group on the phenoxy ring appears as a singlet near δ 2.3 ppm.
- IR Spectroscopy : Confirm the hydrazide C=O stretch at 1640–1680 cm and N–H stretches at 3200–3350 cm.
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode should show the molecular ion peak [M+H] at m/z 243.1 (calculated for CHClNO).
Cross-validate data with X-ray crystallography (see Advanced Question 3) for structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Discrepancies often arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. To address this:
- X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .
- Dynamic NMR : Perform variable-temperature -NMR to detect tautomeric equilibria or conformational changes in solution.
- DFT Calculations : Compare experimental bond lengths/angles with computational models to identify discrepancies caused by crystal packing forces.
Report both solid-state and solution-phase data to provide a comprehensive structural analysis .
Q. What experimental strategies are recommended for investigating the reactivity of the hydrazide moiety in this compound under varying conditions?
- Hydrolysis Studies : React the compound with HCl (1–6 M) at 60–80°C to study acid-catalyzed cleavage of the hydrazide bond. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to quantify hydrolysis products .
- Oxidation Reactions : Use HO or KMnO in acidic media to oxidize the hydrazide group. Track reaction progress using UV-Vis spectroscopy (λ~270 nm for hydrazide degradation).
- Coordination Chemistry : Screen metal salts (e.g., CuCl, NiSO) to synthesize complexes. Characterize stability constants via potentiometric titrations and assess ligand behavior using cyclic voltammetry .
Q. What safety protocols and hazard mitigation strategies should be implemented when handling this compound in laboratory settings?
- Engineering Controls : Use fume hoods for synthesis and handling to limit airborne exposure.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Decontamination : Install emergency showers and eyewash stations within 10 seconds of the work area.
- Waste Management : Neutralize waste with 10% NaOH before disposal to hydrolyze residual hydrazide.
- Training : Conduct mandatory sessions on spill response and first aid for hydrazine derivative exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
